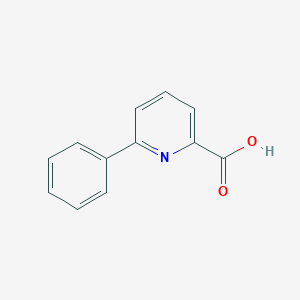

6-Phenylpyridin-2-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine derivatives, including compounds with structural similarities to 6-phenylpyridine-2-carboxylic acid, involves various strategies. For instance, heavily substituted 2-aminopyridines, which share a related core structure, can be elaborated by displacement of a methylsulfinyl group from the 6-position of the pyridine ring. This process involves the use of 2-(1-phenylethylidene)propanedinitriles and dimethyl N-cyanodithioiminocarbonate to produce the requisite 6-thiomethyl pyridines (S. Teague, 2008).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, such as 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid and its metal complexes, has been characterized using various spectroscopic methods and X-ray crystallography. These studies reveal the coordination of metal atoms with N and O atoms of carboxylate groups, providing insight into the structural dynamics of similar compounds (Urszula Dawid et al., 2009).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including electrocatalytic carboxylation, which can be applied to synthesize related compounds like 6-aminonicotinic acid. This process involves the electrochemical reduction of precursors in specific ionic liquids, demonstrating the versatility of pyridine derivatives in chemical synthesis (Q. Feng et al., 2010).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as 2-aminopyridine-3-carboxylic acid, have been studied using techniques like X-ray diffraction and inelastic neutron scattering. These studies provide valuable information on the molecular geometry and dynamics of these compounds, which is crucial for understanding their behavior in different environments (A. Pawlukojć et al., 2007).

Chemical Properties Analysis

The chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the introduction of substituents like carboxylic acid groups affects their reactivity and interaction with metals, as demonstrated in the synthesis and study of copper(I) complexes. These complexes, which include carboxylic acid substituents, are explored for applications in dye-sensitized solar cells, highlighting the importance of chemical modifications in tuning the properties of pyridine derivatives (E. Constable et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthese von Komplexverbindungen

6-Phenylpyridin-2-carbonsäure wird bei der Synthese von komplexen Verbindungen verwendet. Beispielsweise wurde sie bei der Synthese eines neuen zweikernigen Gd(III)-Komplexes eingesetzt . Dieser Komplex wurde synthetisiert und als [Gd 2 (L) 4 (Phen) 2 (H 2 O) 2 (DMF) 2 ]·2H 2 O·2Cl benannt , wobei L das 6-Phenylpyridin-2-carboxylatanion ist .

Photokatalytische CO2-Reduktion

Der zweikernige Gd(III)-Komplex, der unter Verwendung von this compound synthetisiert wurde, hat eine ausgezeichnete photokatalytische CO2-Reduktionsaktivität gezeigt . Der Komplex hat nach drei Stunden Ausbeuten von 22,1 μmol/g (CO) und 6,0 μmol/g (CH4) . Die Selektivität von CO kann 78,5 % erreichen .

Strukturcharakterisierung

This compound wird in Studien zur Strukturcharakterisierung verwendet. Die Strukturanalyse des synthetisierten Komplexes zeigt, dass es sich um einen Kation-Anion-Komplex handelt . Jedes Gd(III)-Ion ist achtfach koordiniert mit vier O-Atomen von vier verschiedenen zweizähnigen L-Liganden, zwei O-Atomen von DMF-Molekülen, zwei N-Atomen von Phen-Liganden und zwei O-Atomen von koordinierten Wassermolekülen

Wirkmechanismus

Target of Action

The primary target of 6-Phenylpyridine-2-carboxylic Acid is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in cognitive functions, and its modulation is a potential treatment for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

6-Phenylpyridine-2-carboxylic Acid acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists and enhances their affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .

Biochemical Pathways

The compound affects several signaling pathways. It was investigated for its effects on three different signaling pathways: extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracked with the efficiency of stimulus-response coupling, and there was little pathway bias in the allosteric effects .

Pharmacokinetics

As a pam, its effects are likely to be influenced by the concentration and activity of the orthosteric agonists it modulates .

Result of Action

The molecular and cellular effects of 6-Phenylpyridine-2-carboxylic Acid’s action are largely consistent with a model of allostery previously described for other M1 mAChR PAMs . It enhances the activity of orthosteric agonists, leading to increased signaling through the M1 mAChR .

Action Environment

The action, efficacy, and stability of 6-Phenylpyridine-2-carboxylic Acid can be influenced by various environmental factors. For instance, the presence of orthosteric agonists, which the compound modulates, can affect its activity . .

Eigenschaften

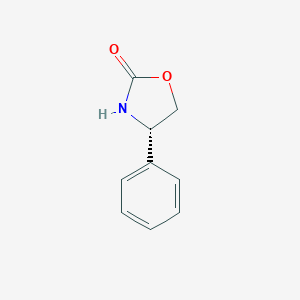

IUPAC Name |

6-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOPUGLYEYDAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376541 | |

| Record name | 6-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39774-28-2 | |

| Record name | 6-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenylpyridine-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

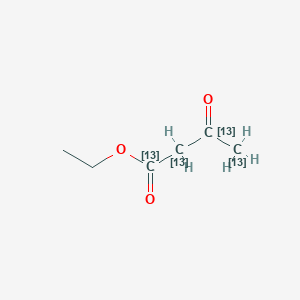

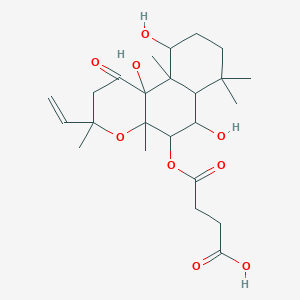

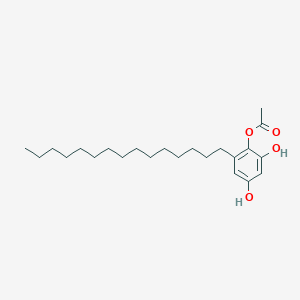

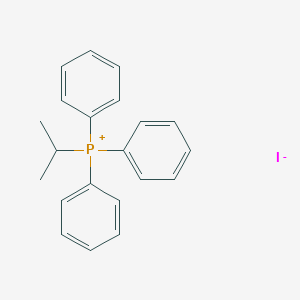

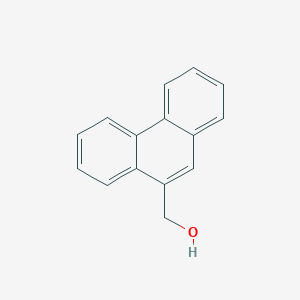

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 6-phenylpyridine-2-carboxylic acid in the reported studies?

A: 6-Phenylpyridine-2-carboxylic acid (HL) acts as an organic ligand, denoted as "L" in its deprotonated form, in the synthesis of transition metal complexes. [, ] This compound provides both oxygen and nitrogen atoms for coordination to metal ions like Zn(II) and Ni(II), forming stable complexes. [, ] These complexes are of interest for their potential catalytic applications.

Q2: How does the structure of the resulting metal complexes influence their catalytic activity?

A: The coordination environment around the metal center, influenced by the 6-phenylpyridine-2-carboxylic acid ligand, plays a crucial role in the catalytic activity. For example, the trinuclear Zn(II) complex, [Zn3(L)4(L2)2(CH3COO)2], forms a 3D network structure through hydrogen bonding. [] This specific arrangement, along with the distorted trigonal bipyramidal geometry around two of the Zn(II) ions, likely contributes to its catalytic activity in the oxidation of benzyl alcohol. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)